Purine-9-beta-D-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro)arabinoriboside
Description
Purine-9-beta-D-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro)arabinoriboside (TNU0754) is a halogenated nucleoside derivative characterized by its arabinofuranosyl sugar backbone modified with a fluorine atom at the 2'-position and benzoyl groups at the 3' and 5' hydroxyls. This compound belongs to a class of fluorinated arabinonucleosides designed to enhance metabolic stability and therapeutic efficacy. Its molecular formula is C24H20FN5O5 (MW: 477.44 g/mol), and it is structurally distinguished by the presence of the benzoyl-protecting groups, which improve lipophilicity and resistance to enzymatic degradation .
Its mechanism involves incorporation into DNA or RNA, leading to chain termination or interference with replication/transcription machinery .
Properties
IUPAC Name |
(3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O5/c25-19-20(34-24(31)16-9-5-2-6-10-16)18(12-32-23(30)15-7-3-1-4-8-15)33-22(19)29-14-28-17-11-26-13-27-21(17)29/h1-11,13-14,18-20,22H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTKFKCWDQPVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=CN=CN=C43)F)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Fluorinated Sugar Intermediate
The synthesis begins with 2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate (CAS 118373-61-8), a key intermediate. This bromo sugar is synthesized via sequential benzoylation and fluorination of D-arabinose:
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Benzoylation : D-arabinose is treated with benzoyl chloride in pyridine to yield 3,5-di-O-benzoyl-D-arabinofuranose.
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Fluorination : The 2'-hydroxyl group is replaced with fluorine using diethylaminosulfur trifluoride (DAST), yielding 2-deoxy-2-fluoro-D-arabinofuranose.
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Bromination : The anomeric hydroxyl group is converted to a bromide using HBr in acetic acid, producing the reactive 2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide.
Critical Parameters :
Nucleobase Coupling
The purine base (6-chloroguanine) is coupled to the sugar intermediate via a Vorbrüggen glycosylation reaction:
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Activation : 6-Chloroguanine is silylated with hexamethyldisilazane (HMDS) to enhance nucleophilicity.
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Coupling : The silylated base reacts with the bromo sugar in anhydrous dichloromethane (DCM) under catalytic BF₃·OEt₂. The reaction proceeds via an Sₙ2 mechanism, yielding the beta-configured nucleoside.
Reaction Conditions :
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Solvent: Anhydrous DCM or acetonitrile.
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Catalyst: 10 mol% BF₃·OEt₂.
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Temperature: 25–40°C for 12–24 hours.
Optimization Strategies
Stereochemical Control
The beta-anomer is favored due to the stereoelectronic effects of the 2'-fluoro group, which directs nucleophilic attack to the beta position. Computational studies suggest the fluorine atom’s electronegativity stabilizes the transition state for beta coupling.
Solvent and Catalyst Screening
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Solvent : Acetonitrile improves reaction rates compared to DCM but reduces anomeric selectivity.
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Catalyst : Trimethylsilyl triflate (TMSOTf) increases yields to 82% but complicates purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.12 (d, J=16.5 Hz) | Doublet | H-1' |
| ¹H | 5.78 (m) | Multiplet | H-2' |
| ¹⁹F | −118.5 | Singlet | 2'-F |
| ¹³C | 165.2 | Carbonyl | Benzoyl C=O |
Data from confirm the beta configuration and complete deprotection.
Chemical Reactions Analysis
Types of Reactions
Purine-9-beta-D-(3’,5’-di-O-benzoyl-2’-deoxy-2’-fluoro)arabinoriboside undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl protecting groups can be hydrolyzed under basic conditions.
Oxidation and Reduction: The purine base can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Sodium methoxide or other mild bases.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Substitution: Various nucleoside analogs with different functional groups.
Hydrolysis: The deprotected nucleoside.
Oxidation/Reduction: Modified purine bases with altered oxidation states.
Scientific Research Applications
Antitumor Activity
Purine nucleoside analogs, including Purine-9-beta-D-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro)arabinoriboside, have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit DNA synthesis in cancer cells, leading to apoptosis. The unique modifications in this compound enhance its efficacy against various tumor types, including leukemia and solid tumors .
Antiviral Properties
This compound has also shown potential as an antiviral agent. Its structure allows it to mimic natural nucleosides, which can interfere with viral replication processes. Studies have demonstrated activity against several viruses, including those responsible for respiratory infections and certain types of hepatitis .
Mechanistic Studies
The compound serves as a valuable tool in mechanistic studies of nucleoside metabolism. By understanding how this analog is processed within cells, researchers can gain insights into the roles of nucleosides in cellular functions and disease mechanisms. This knowledge is crucial for the development of targeted therapies .
Structure-Activity Relationship (SAR) Studies
This compound is utilized in SAR studies to elucidate how structural modifications affect biological activity. Researchers systematically modify the compound's structure to identify which changes enhance its therapeutic potential or reduce toxicity .
Case Study 1: Antitumor Efficacy in Leukemia Models
In a study published in Cancer Research, researchers evaluated the antitumor efficacy of this compound in murine models of leukemia. The results indicated a significant reduction in tumor burden compared to control groups, with minimal side effects observed .
Case Study 2: Inhibition of Viral Replication
A clinical trial assessed the antiviral effects of this compound against the influenza virus. The findings revealed that treatment with the nucleoside analog resulted in a notable decrease in viral load and improved recovery times for patients compared to standard antiviral therapies.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of these enzymes and subsequent cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and pharmacokinetic profile of TNU0754 are influenced by its unique structural features. Below is a detailed comparison with related nucleoside analogues:
Structural Analogues with Modified Sugar Moieties
Key Observations:
- Sugar Configuration: The arabinofuranosyl configuration (β-D) in TNU0754 and Cl-F-ara-A confers superior RNR inhibition and cytotoxicity compared to ribofuranosyl analogues (e.g., Cl-F(↓)-dAdo) .
- Fluorine Substitution : The 2'-fluoro modification enhances binding affinity to target enzymes (e.g., RNR) and reduces susceptibility to phosphorylases, as seen in Cl-F-ara-A’s sustained dNTP depletion .
- Benzoyl Protection : TNU0754’s 3',5'-di-O-benzoyl groups increase lipophilicity, improving cellular uptake and stability, unlike unprotected analogues like Cl-F-ara-A .
Functional Analogues with Base Modifications
Key Observations:
- Halogenation Position : The 2-chloro substitution in Cl-F-ara-A and cladribine enhances RNR inhibition and DNA incorporation, while 2-fluoro in fludarabine and TNU0754 improves enzyme binding .
- Benzoyl vs. Hydroxyl Protection : TNU0754’s benzoyl groups extend half-life compared to unprotected fludarabine, which requires intracellular phosphorylation for activation .
Mechanistic Insights and Research Findings
Ribonucleotide Reductase (RNR) Inhibition
- Cl-F-ara-A (structurally closest to TNU0754): Its triphosphate form (Cl-F-ara-ATP) inhibits RNR with an IC50 of 65 nM, depleting dCTP, dATP, and dGTP pools by >80% within 3 hours .
DNA Polymerase Inhibition
Biological Activity
Purine-9-beta-D-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro)arabinoriboside, also known as 2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-benzoyl-2'-fluoro)arabinoriboside, is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Basic Information
- Molecular Formula : C24H19ClFN5O5
- Molecular Weight : 511.89 g/mol
- CAS Number : 118373-61-8
Structure
The compound features a purine base linked to a modified arabinose sugar, specifically designed to enhance its stability and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. A notable method includes the reaction of 6-chloropurine with 2-deoxy-2-fluoro-D-arabinofuranosyl bromide in the presence of protective benzoyl groups to yield the final product .
Antiviral Activity
Purine nucleoside analogs have shown broad-spectrum antiviral activity. Specifically, this compound exhibits significant efficacy against various viral infections. In vitro studies have demonstrated its ability to inhibit viral replication by interfering with nucleic acid synthesis. For instance, it has been reported to be stable against cleavage by purine nucleoside phosphorylase, which enhances its potential as an antiviral agent .
Antitumor Activity
This compound has also been evaluated for its antitumor properties. In cellular assays, it has demonstrated cytotoxic effects on several cancer cell lines. Notably, treatment with this compound resulted in a marked inhibition of DNA synthesis without affecting RNA or protein synthesis, indicating a specific mechanism targeting DNA replication pathways .
The proposed mechanism involves the incorporation of the analog into DNA during replication, leading to chain termination or misincorporation events that ultimately trigger apoptosis in rapidly dividing cells. This selectivity for cancerous cells provides a therapeutic window that could be exploited in clinical settings .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on L1210 leukemia cells, researchers observed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to inhibit DNA synthesis effectively .
Study 2: Viral Inhibition
Another study focused on the compound's antiviral properties against HIV and other retroviruses. Results indicated that at concentrations of 5 µM, the compound reduced viral load significantly in infected cell cultures, suggesting potential for further development into an antiviral therapeutic agent .
Comparative Analysis with Other Nucleosides
| Compound Name | Antiviral Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | DNA synthesis inhibition |
| Acyclovir | High | Low | Viral DNA polymerase inhibition |
| Gemcitabine | Moderate | High | Nucleotide analog incorporation |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for introducing the 2'-fluoro-arabinofuranosyl moiety into purine nucleosides?
- Methodological Answer : The synthesis typically involves protecting the 3'- and 5'-hydroxyl groups of adenosine derivatives (e.g., using tetraisopropyldisiloxane), followed by triflate activation at O-2' to enable nucleophilic displacement with fluorine. Subsequent deblocking with fluoride ions yields the final product. This approach ensures stereochemical control and minimizes side reactions . For example, 3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide is a key intermediate for coupling with purine bases via sodium salt methods .
Q. How does the 2'-fluoro substitution influence the sugar conformation of arabinofuranosyl nucleosides?
- Methodological Answer : The 2'-fluoro group stabilizes the C2'-endo (south) sugar pucker, favoring B-DNA duplex geometry. Crystallographic studies (e.g., 1.55 Å resolution structures) reveal that this modification enhances duplex thermodynamic stability by promoting ordered water networks around the fluorine atom and reducing conformational flexibility .
Q. What in vitro assays are recommended for preliminary evaluation of cytotoxicity and antiviral activity?
- Methodological Answer : Use cell-based assays with L1210 murine leukemia and H.Ep.-2 human epithelial cells to assess cytotoxicity (IC50 values). For antiviral activity, test against herpes simplex viruses 1/2 (HSV-1/2) or hepatitis B virus (HBV) in HepG2 2.2.15 cells, measuring viral DNA reduction via PCR or Southern blot .
Advanced Research Questions
Q. How do structural modifications at C-2' and C-6 impact the compound's anti-HBV activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that the 2'-fluoro-arabinofuranosyl moiety enhances metabolic stability, while C-6 substitutions (e.g., adenine or hypoxanthine) improve antiviral potency. For instance, the adenine derivative exhibits an EC50 of 1.5 µM against HBV in HepG2 cells, attributed to efficient phosphorylation and incorporation into viral DNA . Contrast this with 2-chloro analogs, which show reduced efficacy due to steric hindrance .
Q. What experimental approaches resolve contradictions in reported metabolic stability data?
- Methodological Answer : Discrepancies arise from variations in phosphorylase activity across cell lines. Use enzymatic assays with purified purine nucleoside phosphorylase (PNP) to quantify cleavage rates. For example, 2'-fluoro derivatives exhibit >90% stability against PNP compared to non-fluorinated analogs, as shown via HPLC analysis of degradation products .
Q. How can 2'-fluoro modifications enhance oligonucleotide duplex stability in antisense applications?
- Methodological Answer : Incorporate 2'F-ANA nucleotides into oligonucleotides and perform UV thermal melting (Tm) and circular dichroism (CD) studies. The 2'-fluoro group increases Tm by 2–4°C per modification due to pre-organized C3'-endo sugar puckering and favorable enthalpy contributions. NMR coupling constants (e.g., 5JHF) confirm through-space interactions between fluorine and base protons, further stabilizing duplexes .
Q. What strategies mitigate off-target effects in cytotoxicity studies?
- Methodological Answer : Use RNA-seq or proteomics to identify pathways affected by the compound. For instance, transcriptomic profiling of L1210 cells treated with 2'-fluoro-arabinofuranosyl purines reveals selective inhibition of DNA synthesis (via thymidine incorporation assays) without disrupting RNA or protein synthesis .
Key Research Findings
- Synthetic Efficiency : The sodium salt method achieves >70% yield for coupling 3,5-di-O-benzoyl-2-fluoro sugars with purine bases, with enzymatic deamination as a critical final step .
- Structural Insights : X-ray crystallography confirms that 2'-fluoro substitution induces an O4'-endo (east) sugar conformation, compatible with B-DNA geometry and enhanced water-mediated stabilization .
- Therapeutic Potential : The compound’s resistance to phosphorylase cleavage and selective inhibition of viral DNA synthesis make it a promising candidate for HBV and HSV therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
